amine CAS No. 1152851-27-8](/img/structure/B1386090.png)

[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine

Overview

Description

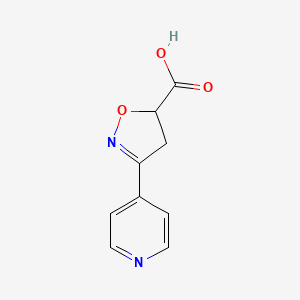

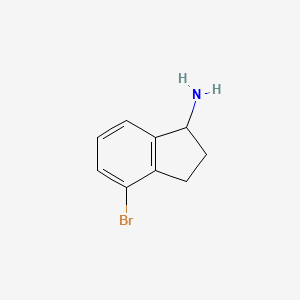

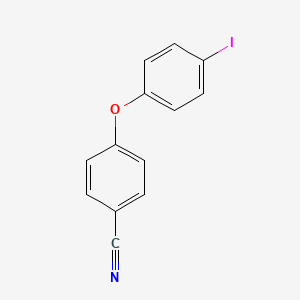

“(6-Methylpyridin-3-yl)methylamine” is a chemical compound with the molecular formula C7H10N2 . It has an average mass of 122.168 Da and a monoisotopic mass of 122.084396 Da .

Molecular Structure Analysis

The molecular structure of “(6-Methylpyridin-3-yl)methylamine” consists of a pyridine ring with a methyl group attached to the 6th carbon and an amine group attached to the 3rd carbon .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Methylpyridin-3-yl)methylamine” include a density of 1.0±0.1 g/cm3, a boiling point of 219.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 107.3±10.2 °C .

Scientific Research Applications

Organic Chemistry

- Application : The compound is used in the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)phenyl]ethanone .

- Method of Application : The product of the compound after isolation is subjected to hydrolysis and decarboxylation using a mixture of acetic acid & HC1, EDTA, and sodium hydroxide .

- Results : This process eliminates the isolation of ketosulfide stage and avoids the use of methanesulfonic acid and alkali metal tungstate for the oxidation of ketosulfide to ketosulfone .

Medicinal Chemistry

- Application : The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Method of Application : Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results : The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield .

Quantum Mechanical Investigations and Biological Activities

- Application : The compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .

- Method of Application : The Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results : The synthesis resulted in a series of novel pyridine derivatives in moderate to good yield . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Preparation of COX-2 Inhibitors

- Application : The compound is used in the preparation of COX-2 inhibitors, which are pharmaceutically active compounds having analgesic and anti-inflammatory action .

- Method of Application : A five-step process is used for preparing 1-(6-methylpyridin-3-yl)-2-[(4-methylsulphonyl)phenyl]-ethanone .

- Results : The process eliminates the isolation of ketosulfide stage and avoids the use of methanesulfonic acid and alkali metal tungstate for the oxidation of ketosulfide to ketosulfone .

Crystal Structure Analysis

- Application : The compound is used in the study of crystal structures .

- Method of Application : The crystal structure of the compound is analyzed using X-ray diffraction techniques .

- Results : The analysis provides valuable information about the arrangement of atoms in the crystal and the chemical bonds that hold the atoms together .

Selective Oxygenation of C–H and C=C Bonds

- Application : The compound is used in the selective oxygenation of C–H and C=C bonds with H2O2 by high-spin cobalt(II) complexes .

- Method of Application : The cobalt(II) complexes react with hydrogen peroxide to form a diamagnetic cobalt(III) species, which decays with time leading to the oxidation of the methyl groups on the pyridine rings of the supporting ligand .

- Results : This process provides a method for the selective oxidation of C–H and C=C bonds, which is a key step in many chemical transformations .

properties

IUPAC Name |

N-[(6-methylpyridin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)11-6-10-5-4-9(3)12-7-10/h4-5,7-8,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJVPTTXJVZVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-Methylpyridin-3-yl)methyl](propan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)

![[3-(Cyclohexylmethoxy)phenyl]boronic acid](/img/structure/B1386022.png)